Tert-butyl 2-(2,3-dihydro-1H-indol-5-yl)acetate
Description
Tert-butyl 2-(2,3-dihydro-1H-indol-5-yl)acetate: Esters are commonly used in various industrial applications due to their unique chemical properties
Properties
IUPAC Name |
tert-butyl 2-(2,3-dihydro-1H-indol-5-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)9-10-4-5-12-11(8-10)6-7-15-12/h4-5,8,15H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDCMRKUDYCXST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC2=C(C=C1)NCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl 2-(2,3-dihydro-1H-indol-5-yl)acetate typically involves the esterification of 2-(2,3-dihydro-1H-indol-5-yl)acetic acid with tert-butanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, at elevated temperatures to facilitate the esterification process.
Industrial Production Methods: : On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The choice of reactor type depends on the scale of production and the specific requirements of the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: : Tert-butyl 2-(2,3-dihydro-1H-indol-5-yl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: : Reduction reactions may involve reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Substitution reactions can be carried out using nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: : In chemistry, tert-butyl 2-(2,3-dihydro-1H-indol-5-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the construction of various chemical compounds.
Biology: : In biological research, this compound has been studied for its potential biological activity. It may serve as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: : The compound's potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. Its derivatives may exhibit therapeutic properties that can be explored for the treatment of various diseases.
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which tert-butyl 2-(2,3-dihydro-1H-indol-5-yl)acetate exerts its effects depends on its specific application. For example, in pharmaceutical applications, its derivatives may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: : Some compounds similar to tert-butyl 2-(2,3-dihydro-1H-indol-5-yl)acetate include:
6-tert-Butyl-2,3-dihydro-1H-indol-5-yl thiocyanate
Tert-butyl (2,3-dihydro-1H-inden-5-yl)carbamate
Uniqueness: : this compound is unique in its structure and reactivity compared to these similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
